molecular formula C25H25NO5 B13155715 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid

Cat. No.: B13155715
M. Wt: 419.5 g/mol
InChI Key: QHOARGJZBAVYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction between benzyl chloroformate and an amine precursor under basic conditions.

    Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

    Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Shares the benzyloxycarbonyl group but lacks the phenoxyphenyl and dimethyl groups.

    2,2-Dimethyl-3-(4-phenoxyphenyl)propanoic acid: Contains the phenoxyphenyl and dimethyl groups but lacks the benzyloxycarbonyl group.

    Benzyloxycarbonyl-protected amino acids: Similar in structure due to the presence of the benzyloxycarbonyl group.

Uniqueness

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

2,2-dimethyl-3-(4-phenoxyphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H25NO5/c1-25(2,23(27)28)22(26-24(29)30-17-18-9-5-3-6-10-18)19-13-15-21(16-14-19)31-20-11-7-4-8-12-20/h3-16,22H,17H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

QHOARGJZBAVYSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)OC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.